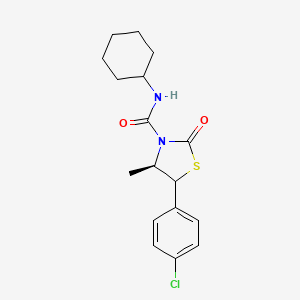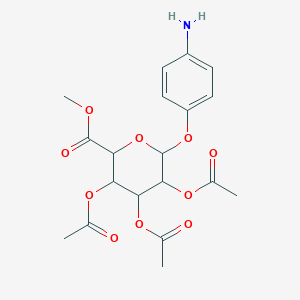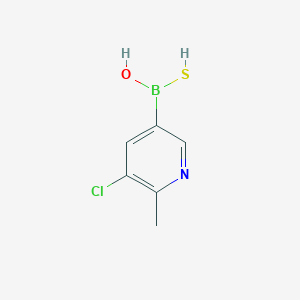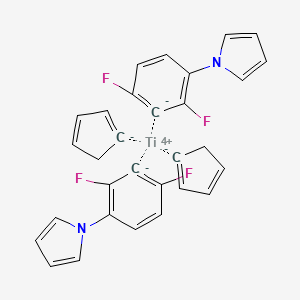
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene is an organometallic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two 2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl groups coordinated to a central titanium atom, forming a titanocene structure. The presence of fluorine atoms and pyrrolyl groups imparts distinct reactivity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene typically involves the following steps:
Preparation of 2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl precursor: This step involves the reaction of 2,6-difluorobenzene with pyrrole under specific conditions to introduce the pyrrolyl group.
Formation of the titanocene complex: The precursor is then reacted with a titanium source, such as titanium tetrachloride, in the presence of a reducing agent to form the desired titanocene complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) species.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The fluorine atoms and pyrrolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The titanium center acts as a Lewis acid, facilitating various catalytic reactions.
Biological Interactions: The compound can bind to DNA and proteins, potentially disrupting cellular processes and leading to anticancer effects.
Material Properties: Its unique structure allows it to form stable complexes with other materials, enhancing their properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Another titanocene compound with cyclopentadienyl ligands instead of 2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl groups.
Bis(2,6-difluorophenyl)titanocene: Similar to the compound but lacks the pyrrolyl groups.
Uniqueness
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene is unique due to the presence of both fluorine atoms and pyrrolyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Propriétés
Formule moléculaire |
C30H22F4N2Ti |
|---|---|
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(4+) |
InChI |
InChI=1S/2C10H6F2N.2C5H5.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-3H,4H2;/q4*-1;+4 |
Clé InChI |
HBDFAESDYBIWTP-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)
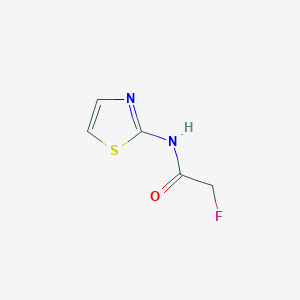

![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
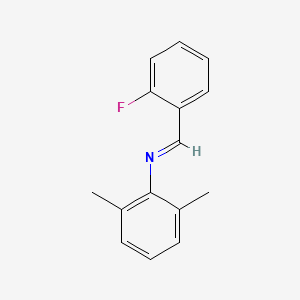
![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
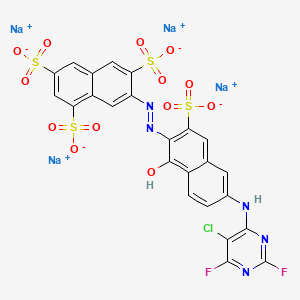
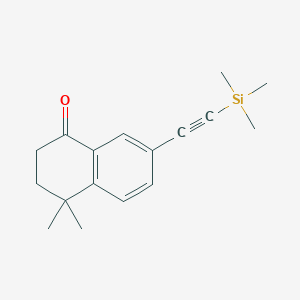
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
